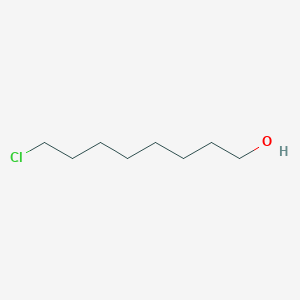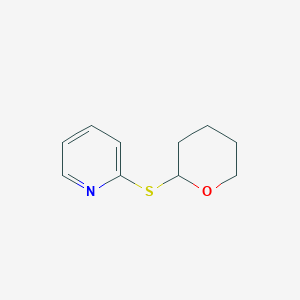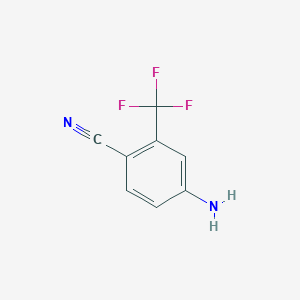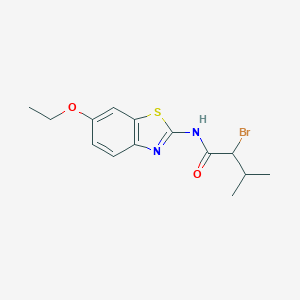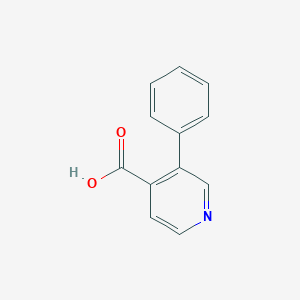![molecular formula C9H10N4S5 B020496 [Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide CAS No. 109348-97-2](/img/structure/B20496.png)
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide, commonly known as MTSC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTSC is a thiadiazole derivative that exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The exact mechanism of action of MTSC is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target cells. In bacteria, MTSC has been shown to inhibit the synthesis of cell wall components, leading to cell death. In fungi, MTSC has been reported to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. In cancer cells, MTSC has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
MTSC has been shown to exhibit a wide range of biochemical and physiological effects in various organisms. In bacteria, MTSC has been reported to inhibit the activity of key enzymes involved in cell wall synthesis, leading to cell death. In fungi, MTSC has been shown to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, leading to cell death. In cancer cells, MTSC has been shown to induce apoptosis by activating various signaling pathways. In addition, MTSC has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
MTSC has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activities, its potent anticancer properties, and its relatively low toxicity. However, MTSC also has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on MTSC. One area of interest is the development of new synthetic methods for MTSC that are more efficient and environmentally friendly. Another area of interest is the optimization of the biological activities of MTSC through structure-activity relationship studies. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MTSC in vivo, as well as its potential side effects and toxicity. Finally, there is a need for further studies on the potential applications of MTSC in various fields, including medicine, agriculture, and materials science.
Synthesis Methods
The synthesis of MTSC involves the reaction of 3-prop-2-enylsulfanyl-1,2,4-thiadiazole-5-carboxylic acid with methyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrogen sulfide gas to give MTSC. This method has been reported to yield high purity and good yields of MTSC.
Scientific Research Applications
MTSC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTSC has been shown to exhibit potent antimicrobial and antifungal activities against a wide range of pathogens, including bacteria, fungi, and yeasts. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, MTSC has been used as a fungicide and insecticide, showing promising results in controlling plant diseases and pests. In materials science, MTSC has been used as a precursor for the synthesis of novel materials with unique properties.
properties
CAS RN |
109348-97-2 |
|---|---|
Product Name |
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
Molecular Formula |
C9H10N4S5 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C9H10N4S5/c1-3-4-15-7-12-9(18-13-7)17-6-16-8(14-2)11-5-10/h3H,1,4,6H2,2H3 |
InChI Key |
IMMLUQGZCUQXFU-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
Canonical SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



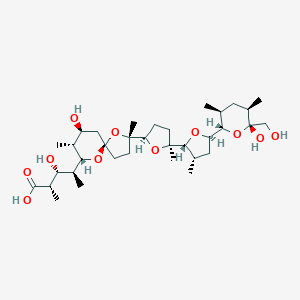
![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
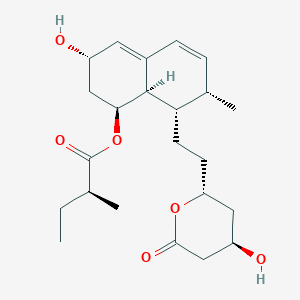
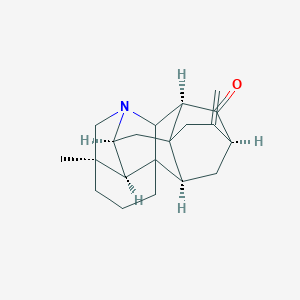
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
